molecular formula C17H19ClF6N2O2 B13842178 3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride

3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride

Cat. No.: B13842178
M. Wt: 432.8 g/mol
InChI Key: SYTXFZDLJVCFOQ-UHFFFAOYSA-N
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Description

3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of trifluoroethoxy groups and a hexahydroimidazo-pyridine core, which contribute to its distinct chemical properties.

Chemical Reactions Analysis

Types of Reactions

3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens and alkylating agents . The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and angiogenesis . The trifluoroethoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo-[1,5a]pyridine Hydrochloride stands out due to its unique combination of trifluoroethoxy groups and hexahydroimidazo-pyridine core, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific investigations and potential therapeutic applications .

Properties

Molecular Formula

C17H19ClF6N2O2

Molecular Weight

432.8 g/mol

IUPAC Name

3-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridine;hydrochloride

InChI

InChI=1S/C17H18F6N2O2.ClH/c18-16(19,20)9-26-12-4-5-14(27-10-17(21,22)23)13(7-12)15-24-8-11-3-1-2-6-25(11)15;/h4-5,7,11H,1-3,6,8-10H2;1H

InChI Key

SYTXFZDLJVCFOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)CN=C2C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F.Cl

Origin of Product

United States

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